molecular formula C16H20FNO6S2 B12630086 C16H20Fno6S2

C16H20Fno6S2

Cat. No.: B12630086
M. Wt: 405.5 g/mol
InChI Key: WGDORHMZYPUJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C16H20FNO6S2 is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H20FNO6S2 typically involves multiple steps, including the introduction of functional groups and the formation of specific bonds. One common method involves the reaction of a fluorinated aromatic compound with a sulfonyl chloride in the presence of a base. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Organic solvents such as dichloromethane or toluene

    Catalyst: Bases like triethylamine or pyridine

Industrial Production Methods

Industrial production of This compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes:

    Continuous flow reactors: to maintain consistent reaction conditions

    Automated systems: for precise control of temperature, pressure, and reagent addition

    Purification techniques: such as crystallization or chromatography to isolate the final product

Chemical Reactions Analysis

Types of Reactions

C16H20FNO6S2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Halogenated solvents and catalysts like aluminum chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

C16H20FNO6S2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which C16H20FNO6S2 exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses

    Pathways: Interference with signaling pathways that regulate cell growth and differentiation

Comparison with Similar Compounds

C16H20FNO6S2: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include and .

    Uniqueness: The presence of specific functional groups, such as the sulfonyl and fluorinated groups, gives unique chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C16H20FNO6S2

Molecular Weight

405.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C16H20FNO6S2/c17-15-4-3-12(26(22,23)13-5-7-25(20,21)10-13)8-14(15)16(19)18-9-11-2-1-6-24-11/h3-4,8,11,13H,1-2,5-7,9-10H2,(H,18,19)

InChI Key

WGDORHMZYPUJLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.